molecular formula C8H12N2O B033690 2-Isopropyl-4-acetyl-1H-imidazole CAS No. 108512-03-4

2-Isopropyl-4-acetyl-1H-imidazole

Cat. No.: B033690
CAS No.: 108512-03-4
M. Wt: 152.19 g/mol
InChI Key: RHQWKIDPKKQJHQ-UHFFFAOYSA-N
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Description

2-Isopropyl-4-acetyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound features an isopropyl group at the second position and an acetyl group at the fourth position. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-acetyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between an α-azido chalcone, an aryl aldehyde, and aniline in the presence of a catalyst like erbium triflate can yield highly substituted imidazole derivatives . Another method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-step processes that ensure high yield and purity. These methods typically utilize readily available starting materials and efficient catalysts to facilitate the cyclization reactions. The choice of solvents, temperature, and reaction time are optimized to achieve the desired product with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-acetyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized imidazoles .

Scientific Research Applications

2-Isopropyl-4-acetyl-1H-imidazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-acetyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The acetyl and isopropyl groups can enhance the compound’s binding affinity and specificity for certain biological targets. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-4-acetyl-1H-imidazole is unique due to the presence of both isopropyl and acetyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s solubility, stability, and binding properties, making it a valuable scaffold for drug design and development .

Properties

IUPAC Name

1-(2-propan-2-yl-1H-imidazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-5(2)8-9-4-7(10-8)6(3)11/h4-5H,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQWKIDPKKQJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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